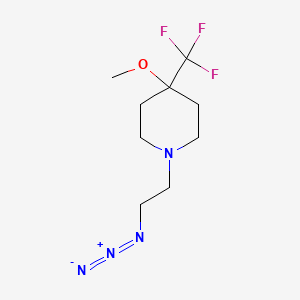

1-(2-Azidoethyl)-4-methoxy-4-(trifluoromethyl)piperidine

Overview

Description

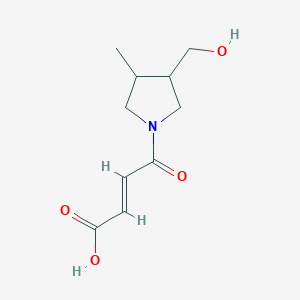

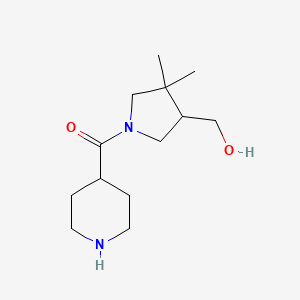

“1-(2-Azidoethyl)-4-methoxy-4-(trifluoromethyl)piperidine” is a chemical compound with the molecular formula C9H15F3N4O . It has an average mass of 252.237 Da and a mono-isotopic mass of 252.119797 Da .

Molecular Structure Analysis

The compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom. It also has an azido group (-N3), a methoxy group (-OCH3), and a trifluoromethyl group (-CF3) attached to it .Scientific Research Applications

Allosteric Modulation of the Serotonin Transporter

Research by Boos et al. (2006) explored a series of substituted benzyl piperidines, including compounds with trifluoromethyl substitutions, for their affinities to various neurotransmitter transporters. A particular compound was identified as an allosteric modulator of the human serotonin transporter (hSERT) with minimal affinity for dopamine and norepinephrine transporters. This highlights the potential of trifluoromethyl-substituted piperidines in neuropsychopharmacology research (Boos et al., 2006).

Anodic Methoxylation in Organic Synthesis

Duquet et al. (2010) studied the anodic methoxylation of 4-methyl-and 4-t.butyl-N-trifluoroacetyl-piperidine. This process resulted in methoxy derivatives of the piperidines, illustrating the chemical modification possibilities of piperidine derivatives in synthetic organic chemistry (Duquet et al., 2010).

Antitumor Activity of Piperidine Derivatives

Bykhovskaya et al. (2017) synthesized 3,5-bis(arylidene)piperidin-4-ones containing 2-azidoethyl groups, demonstrating the potential of these compounds in antitumor drug design. They showed high in vitro cytotoxicity toward various human tumor cell lines, indicating the relevance of piperidine derivatives in cancer research (Bykhovskaya et al., 2017).

Nucleophilic Substitution Reactions in Piperidine Synthesis

Okitsu et al. (2001) investigated nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines. They developed efficient methods for preparing these compounds, which are key intermediates in the synthesis of various bioactive molecules, including potential antimalarial drugs (Okitsu et al., 2001).

Synthesis of Trifluoromethyl-substituted Aminopyrroles

Khlebnikov et al. (2018) utilized a trifluoromethyl-containing building block to prepare trifluoromethyl-substituted aminopyrroles. The process involved ring expansion of 2H-azirines, showcasing the application of trifluoromethylated piperidine derivatives in the synthesis of complex organic compounds (Khlebnikov et al., 2018).

Luminescence Properties in Europium Complexes

Moriguchi et al. (2017) explored the synthesis of europium (III) complexes using trifluoromethyl-substituted piperidine derivatives. These complexes exhibited strong photoluminescence emissions, suggesting potential applications in material science and optoelectronics (Moriguchi et al., 2017).

Mechanism of Action

Azides

Azides are a class of chemical compounds that contain the azide functional group (-N3). They are often used in organic synthesis as a source of nitrogen . Azides can participate in click chemistry reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form 1,2,3-triazoles .

Piperidines

Piperidines are a class of organic compounds that contain a six-membered ring with one nitrogen atom. They are a key part of many pharmaceuticals and alkaloids . Piperidines can interact with various biological targets, including receptors and enzymes, and can exhibit a wide range of biological activities .

Trifluoromethyl groups

The trifluoromethyl (-CF3) group is a common motif in medicinal chemistry. Compounds containing a trifluoromethyl group often have enhanced metabolic stability, lipophilicity, and bioavailability .

properties

IUPAC Name |

1-(2-azidoethyl)-4-methoxy-4-(trifluoromethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F3N4O/c1-17-8(9(10,11)12)2-5-16(6-3-8)7-4-14-15-13/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBXFYLYEVIDQNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCN(CC1)CCN=[N+]=[N-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Azidoethyl)-4-methoxy-4-(trifluoromethyl)piperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491008.png)

![2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1491012.png)

![2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1491014.png)

![2-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)butanoic acid](/img/structure/B1491018.png)

![3-Amino-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1491026.png)

![2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-amine](/img/structure/B1491027.png)